molecular formula C26H31F3N4O2 B4305318 N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4305318
M. Wt: 488.5 g/mol
InChI Key: GTXZOEICCVMQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, methoxyphenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of adamantanecarboxylic acid with enamides under acidic conditions . The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the adamantane and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of adamantane, methoxyphenyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-adamantylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31F3N4O2/c1-35-19-4-2-18(3-5-19)20-9-22(26(27,28)29)33-23(31-20)10-21(32-33)24(34)30-14-25-11-15-6-16(12-25)8-17(7-15)13-25/h2-5,10,15-17,20,22,31H,6-9,11-14H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXZOEICCVMQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCC45CC6CC(C4)CC(C6)C5)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE

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